molecular formula C10H11N3O2 B11895656 Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B11895656
M. Wt: 205.21 g/mol
InChI Key: LGORZXRNYMPYIG-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method involves the condensation of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach includes the reaction of aminopyrazoles with 1,2-diketones under reflux conditions in acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features.

    1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a fused ring system.

    1H-pyrazolo[3,4-c]pyridine: A structural isomer with different ring fusion

Uniqueness

Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and methyl substitution at the nitrogen atom contribute to its unique reactivity and bioactivity .

Biological Activity

Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C10H11N3O2
  • Molecular Weight : 205.213 g/mol
  • CAS Number : 1367752-05-3

Antimicrobial Properties

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridines, including this compound, as promising candidates against Mycobacterium tuberculosis. A combinatorial library of derivatives was synthesized and evaluated for their activity against the H37Rv strain of M. tuberculosis. The results indicated that specific substitutions on the pyrazolo[3,4-b]pyridine scaffold enhance antimicrobial efficacy, suggesting that this compound could serve as a lead for developing new antitubercular agents .

Anti-Cancer Activity

Pyrazolo[3,4-b]pyridine derivatives have been reported to exhibit anti-cancer properties by inhibiting key proteins involved in cancer progression. This compound has shown inhibitory effects on cyclin-dependent kinases and other enzymes related to tumor growth and metastasis .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that certain derivatives can inhibit phosphodiesterase (PDE) enzymes implicated in neurodegenerative diseases. This suggests a potential therapeutic role in conditions such as Alzheimer's disease .

Synthesis Methods

The synthesis of this compound typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. This method allows for the generation of a diverse library of derivatives through structural modifications .

Study 1: Antitubercular Activity

In a study conducted by Rao et al., various pyrazolo[3,4-b]pyridine derivatives were synthesized and tested against M. tuberculosis using the microplate alamar blue assay (MABA). The findings suggested that compounds with specific substituents showed significant activity against the pathogen, indicating the potential for further development into therapeutic agents .

Study 2: Inhibition of Kinases

A series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their ability to inhibit kinases associated with cancer cell proliferation. The study demonstrated that modifications to the ethyl ester group significantly impacted the inhibitory activity against specific cancer cell lines .

Comparative Table of Biological Activities

Activity Compound Effectiveness
AntimicrobialThis compoundPromising against M. tuberculosis
Anti-CancerVarious derivativesEffective against multiple cancer types
NeuroprotectiveSelected derivativesPotential in Alzheimer's treatment

Properties

IUPAC Name

ethyl 1-methylpyrazolo[3,4-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-7-5-4-6-11-9(7)13(2)12-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGORZXRNYMPYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1C=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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